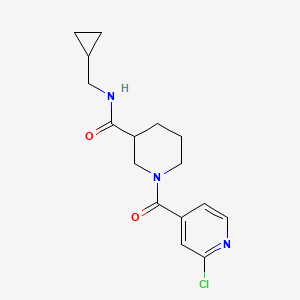
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide, also known as CPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPPC is a piperidine-based compound and has been found to exhibit various pharmacological properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide is not fully understood. However, it has been suggested that 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Additionally, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been found to reduce the activation of microglia, cells involved in the immune response in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide is also stable and has a long shelf life, making it ideal for long-term studies. However, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has not been extensively studied in humans, and its safety profile is not fully understood.
Orientations Futures
There are several future directions for the study of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide. One area of research is the development of more efficient synthesis methods for 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide involves the reaction between 2-chloropyridine-4-carboxylic acid and cyclopropylmethylamine, followed by the addition of piperidine-3-carboxylic acid and carbonyldiimidazole. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models. 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide has been found to have anti-cancer properties and has been studied for its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-14-8-12(5-6-18-14)16(22)20-7-1-2-13(10-20)15(21)19-9-11-3-4-11/h5-6,8,11,13H,1-4,7,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMVBIIZGILLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

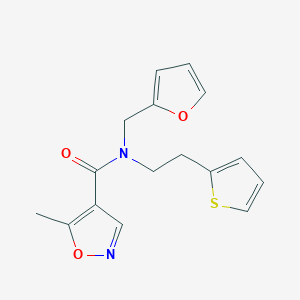

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)
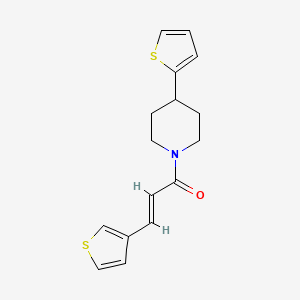
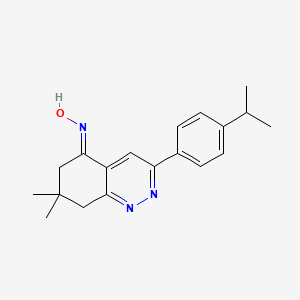
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)
![7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809393.png)
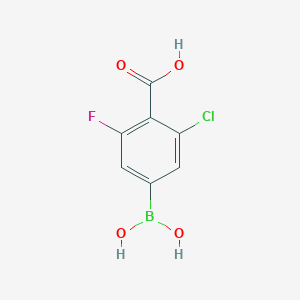
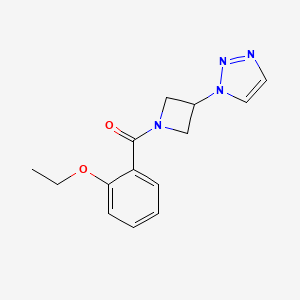
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate](/img/structure/B2809397.png)
![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)
![N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2809401.png)
![6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2809403.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)